3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name of the compound is (E)-3-(dimethylamino)-1-thiophen-3-ylbut-2-en-1-one . This name adheres to priority rules for substituents and double-bond configuration:
- Parent chain : 2-buten-1-one (a four-carbon chain with a carbonyl group at position 1 and a double bond between carbons 2 and 3).
- Substituents :
- A 3-thienyl group (thiophene ring with substituent at position 3) attached to the carbonyl carbon (position 1).
- A dimethylamino group (N(CH₃)₂) at position 3 of the butenone chain.
- E configuration : Indicates that the higher-priority groups (thienyl and dimethylamino) are on opposite sides of the double bond.
Synonyms include:
| Synonym | CAS Number |
|---|---|
| 3-(dimethylamino)-1-(thiophen-3-yl)but-2-en-1-one | 885949-97-3 |
| (E)-3-(dimethylamino)-1-thiophen-3-ylbut-2-en-1-one | 885949-97-3 |
Molecular Formula and Weight Analysis
The molecular formula of 3-(dimethylamino)-1-(3-thienyl)-2-buten-1-one is C₁₀H₁₃NOS , derived from:
- Thiophene ring : 5 carbons, 4 hydrogens, 1 sulfur.
- Butenone backbone : 4 carbons, 3 hydrogens, 1 oxygen.
- Dimethylamino group : 2 carbons, 6 hydrogens, 1 nitrogen.
The molecular weight is calculated as 195.28 g/mol .
| Component | Contribution |
|---|---|
| Thiophene (C₄H₃S) | 4 carbons, 3 hydrogens, 1 sulfur |
| Butenone (C₃H₃O) | 3 carbons, 3 hydrogens, 1 oxygen |
| Dimethylamino (C₂H₆N) | 2 carbons, 6 hydrogens, 1 nitrogen |
Stereochemical Considerations: E/Z Isomerism and Conformational Analysis
The compound exhibits E (entgegen) stereochemistry due to the spatial arrangement of its substituents. The double bond between carbons 2 and 3 of the butenone chain follows the Cahn–Ingold–Prelog (CIP) priority rules :
- Left substituents (C2) :
- Higher priority : Thiophene group (C₅H₄S) > carbonyl group (O) > hydrogen.
- Right substituents (C3) :
- Higher priority : Dimethylamino group (N(CH₃)₂) > hydrogen.
Since the higher-priority groups (thiophene and dimethylamino) are opposite each other, the configuration is E .
Key structural features :
| Feature | Description |
|---|---|
| Double-bond geometry | Conjugated system with planar sp² hybridization |
| Conformational stability | Enhanced by resonance between the carbonyl and thiophene π-systems |
Comparative Structural Analysis with Thienyl-Substituted Butenone Analogs
The compound shares structural similarities with other thienyl-substituted butenones but differs in substituent positioning and electronic properties.
| Compound | CAS Number | Structure | Key Differences |
|---|---|---|---|
| This compound | 885949-97-3 | Thiophene at position 3, E configuration | Para-substituted thiophene enhances conjugation |
| 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one | 112677-16-4 | Thiophene at position 2, E configuration | Ortho-substituted thiophene reduces steric hindrance |
| 4-((2-Aminoethyl)amino)-4-(2-thienyl)-1-butanone | 134257-65-1 | Linear chain with thiophene at position 2 | Longer carbon chain, no double bond |
Electronic effects :
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-3-ylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(11(2)3)6-10(12)9-4-5-13-7-9/h4-7H,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFEJJCKPNJNP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CSC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CSC=C1)/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the butenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thienyl and butenone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential as a therapeutic agent in treating infectious diseases .
Anticancer Potential
Studies have shown that this compound may interact with specific molecular targets involved in cancer pathways. Its ability to modulate enzymatic activity or receptor interactions positions it as a candidate for further investigation in anticancer therapies. The mechanisms underlying its anticancer effects are still under exploration, necessitating more research to elucidate its full potential .
Applications in Materials Science
The compound's unique structural features make it suitable for various applications in materials science, including:
- Fluorescent Dyes : Due to its distinct chemical properties, it can be utilized as a fluorescent dye in analytical chemistry and biological imaging.
- Organic Synthesis : It serves as a raw material for synthesizing other compounds with potential applications in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound against several strains of Gram-positive bacteria. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option in infectious disease management.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell survival and death, highlighting its promise as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aryl/Thienyl Group
3-(Dimethylamino)-1-phenyl-2-buten-1-one (CAS 145800-01-7)
- Molecular Formula: C₁₂H₁₅NO (MW: 189.25 g/mol).
- Comparison: Replacing the 3-thienyl group with a phenyl ring eliminates sulfur’s electronic effects. This substitution is critical in tuning pharmacokinetic properties for drug candidates .
(E)-1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one
- Molecular Formula: C₁₀H₁₂ClNOS (MW: 229.72 g/mol).
- This modification could improve reactivity in nucleophilic additions or cyclocondensation reactions .
3-(Dimethylamino)−1-(4-methoxyphenyl)prop-2-en−1-one
Heterocyclic Variations
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one (CAS 886361-88-2)
Backbone Modifications
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride
- Molecular Formula: C₉H₁₄ClNOS (MW: 219.73 g/mol).
- Comparison: The absence of a double bond in the propanone backbone reduces conjugation, destabilizing the enaminone system. This limits its utility in reactions requiring extended π-systems, such as electrocyclizations .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | TPSA (Ų) | Key Substituent |
|---|---|---|---|
| 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one | 195.28 | 48.6 | 3-Thienyl |
| 3-(Dimethylamino)-1-phenyl-2-buten-1-one | 189.25 | 32.7 | Phenyl |
| (E)-1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-buten-1-one | 229.72 | 48.6 | 3-Chloro-2-thienyl |
| 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one | 196.27 | 64.8 | Thiazolyl |
Key Observations :
- Thiazolyl and chloro-thienyl derivatives exhibit higher molecular weights and TPSA values, favoring solubility.
- Phenyl analogues are more lipophilic, suited for blood-brain barrier penetration in CNS drug development .
Biological Activity
3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₁NOS
- Molecular Weight : 169.25 g/mol
- CAS Number : 132335-44-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's unique structure allows it to modulate these pathways, potentially leading to therapeutic outcomes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies demonstrate its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells, thereby inhibiting tumor growth.
Case Studies
-
Cytotoxicity Assay
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound showed significant cytotoxicity with IC₅₀ values ranging from 10 to 30 µM across different cancer cell lines.
-
Mechanistic Study
- Objective : To investigate the mechanism by which the compound induces apoptosis.
- Method : Flow cytometry was utilized to analyze cell cycle distribution and apoptosis markers.
- Results : Treatment with the compound resulted in G2/M phase arrest and increased markers of apoptosis, confirming its potential as an anticancer agent.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one, and what critical parameters influence yield and purity?
Answer:
The synthesis of this compound can be adapted from methods used for structurally analogous enaminones, such as 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one. A common approach involves the condensation of a thiophene carbonyl derivative (e.g., 3-thienyl glyoxal) with dimethylamine under controlled conditions. Key parameters include:
- Temperature : Optimal yields are achieved at 60–80°C to balance reaction kinetics and avoid side reactions like oligomerization.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic attack by stabilizing intermediates.
- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate enamine formation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:1 ratio) resolves unreacted starting materials and byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Answer:
Discrepancies in spectral data often arise from tautomerism or solvent effects. To address this:
- Comparative Analysis : Cross-reference experimental NMR/IR with computational predictions (e.g., DFT calculations using Gaussian or ORCA) to validate resonance assignments. For example, the carbonyl stretch in IR (~1650–1700 cm⁻¹) should align with computed vibrational modes .
- Variable Temperature NMR : Perform NMR at elevated temperatures (e.g., 50°C) to identify dynamic equilibria between keto-enol tautomers.
- Deuteration Studies : Exchange labile protons (e.g., NH in enaminones) with D₂O to confirm proton assignments .
Basic: What safety precautions are essential when handling this compound due to its reactive functional groups?
Answer:
- Flammability : Store in airtight containers away from ignition sources (flash point ~150°C). Use inert gas purging during synthesis .
- Skin/Eye Irritation : Wear nitrile gloves and goggles; the α,β-unsaturated ketone moiety can react with nucleophilic residues in proteins, causing irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., dimethylamine).
Advanced: What methodologies are recommended for determining the crystal structure of this compound, especially considering potential tautomerism or isomerism?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX for structure refinement. Key steps:
- Complementary Techniques : Pair SCXRD with solid-state NMR to confirm proton positions in the lattice.
Advanced: How can computational chemistry be integrated with experimental data to predict the compound's reactivity in novel synthetic pathways?
Answer:
- Reactivity Screening : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the β-carbon of the enaminone is electrophilic (LUMO ~ -1.5 eV).
- Transition State Modeling : Simulate reaction pathways (e.g., Michael additions) using Gaussian’s QST3 method to identify kinetic barriers and optimize conditions .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm electronic transitions .
Basic: What analytical techniques are most effective for assessing the purity of this compound, and how should method validation be conducted?
Answer:
- HPLC : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% TFA). Monitor at λ = 254 nm for the enaminone chromophore.
- GC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 195 for [M+H]⁺) and fragmentation patterns.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
